

Preclinical Toxicological Profile of Butyloctyl Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyloctyl salicylate*

Cat. No.: B3049012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of **Butyloctyl Salicylate**. The information is compiled from various safety assessments and study reports to support researchers, scientists, and drug development professionals in evaluating its safety profile.

Executive Summary

Butyloctyl Salicylate has undergone a battery of preclinical toxicity studies to assess its safety for use in various applications. These studies have evaluated its potential for acute and repeated dose toxicity, genotoxicity, skin and eye irritation, and skin sensitization. Overall, **Butyloctyl Salicylate** exhibits a low order of acute toxicity and is not considered to be a genotoxic or skin sensitizing agent. Mild to moderate skin irritation and minimal eye irritation have been observed at high concentrations. A No-Observed-Adverse-Effect Level (NOAEL) has been established from a 28-day repeated dose oral toxicity study in rats. Notably, there is a lack of specific long-term carcinogenicity and reproductive and developmental toxicity studies for **Butyloctyl Salicylate**; risk assessments for these endpoints often rely on data from the broader class of salicylates.

Data Presentation: Summary of Quantitative Toxicological Data

The following tables summarize the key quantitative data from preclinical toxicological studies on **Butyloctyl Salicylate**.

Table 1: Acute Toxicity

Study Type	Species	Route	Key Finding	Reference
Acute Oral Toxicity	Rat	Oral	LD50 > 5000 mg/kg bw	[1][2]
Acute Dermal Toxicity	Rat	Dermal	LD50 > 2000 mg/kg bw	[1]

Table 2: Repeated Dose Toxicity

Study Type	Species	Route	Duration	NOAEL	Key Findings at Higher Doses	Reference
Repeated Dose Oral Toxicity	Sprague-Dawley Rat	Oral (gavage)	28 days	150 mg/kg/day	Increased prothrombin and activated partial thromboplastin times at 1000 mg/kg/day. No macroscopic or microscopic pathologic changes.	[1][3]

Table 3: Local Tolerance

Study Type	Species	Key Finding	Reference
Skin Irritation	Rabbit	Not a primary dermal irritant, but has the potential for moderate irritation at 100% concentration under occlusive conditions.	[1]
Eye Irritation	Rabbit	Minimal conjunctival irritation.	[1]

Table 4: Sensitization

Study Type	Species	Result	Reference
Skin Sensitization (Maximization Test)	Guinea Pig	Not a skin sensitizer.	[1] [4]

Table 5: Genotoxicity

Study Type	System	Metabolic Activation	Result	Reference
Ames Test	<i>S. typhimurium</i> & <i>E. coli</i>	With and Without	Non-mutagenic	[2]
In Vitro Chromosome Aberration	Human Lymphocytes	With and Without	Non-clastogenic	[2]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for

Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study

- Guideline: OECD Guideline 423 (Acute Toxic Class Method).
- Test System: Wistar rats (female).
- Administration: Single oral administration by gavage.
- Dose Levels: A starting dose of 300 mg/kg body weight was administered to a group of 3 female rats. As no mortality was observed, a subsequent group of 3 female rats received a dose of 2000 mg/kg body weight.
- Vehicle: Corn oil.
- Fasting: Animals were fasted for at least 16 hours prior to dosing.
- Observation Period: 14 days.
- Parameters Observed: Clinical signs were recorded several times on the day of administration and daily thereafter. Body weights were recorded shortly before administration and weekly thereafter. A gross necropsy was performed at the end of the observation period.

28-Day Repeated Dose Oral Toxicity Study

- Guideline: Based on OECD Guideline 407.
- Test System: Sprague-Dawley CD rats (5 per sex per group).
- Administration: Daily oral gavage for 28 consecutive days.
- Dose Levels: 15, 150, and 1000 mg/kg/day. A control group received the vehicle only.
- Vehicle: Corn oil.
- Observations:
 - Clinical Signs: Daily observations for signs of toxicity.

- Body Weight and Food Consumption: Recorded weekly.
- Hematology and Clinical Chemistry: Evaluated at the end of the study. At the highest dose (1000 mg/kg/day), this included the assessment of prothrombin time and activated partial thromboplastin time.
- Histopathology: Histological examination was performed on the control and high-dose groups at the termination of the study.[\[1\]](#)

Skin Irritation Study

- Guideline: Federal Hazardous Substances Act (FHSA) methods.
- Test System: Rabbits.
- Test Substance Application: Undiluted **Butyloctyl Salicylate** was applied to the skin.
- Observations: The application sites were evaluated for erythema and edema. A Primary Irritation Index (PII) was calculated. One study noted very slight to well-defined erythema and edema, with one animal exhibiting "blanched skin" and two having flaking skin, resulting in a PII of 2.12.[\[1\]](#)

Eye Irritation Study

- Guideline: Federal Hazardous Substances Act (FHSA) methods.
- Test System: Rabbits.
- Test Substance Application: **Butyloctyl Salicylate** was instilled into the conjunctival sac of the eye.
- Observations: The eyes were examined for conjunctival irritation, corneal opacity, and iritis at specified intervals after instillation. The study reported minimal conjunctival irritation in 3 out of 6 animals, with all eyes returning to normal by day 3.[\[1\]](#)

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

- Guideline: Based on OECD Guideline 406.
- Test System: Guinea pigs.
- Induction Phase:
 - Intradermal Induction: The test substance is injected intradermally, with and without an adjuvant (like Freund's Complete Adjuvant), to enhance the immune response.
 - Topical Induction: One week after the intradermal injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.
- Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a naive site on the skin of both the test and control animals.
- Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group. In a study on **Butyloctyl Salicylate**, no sensitization was observed.[\[1\]](#)

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

- Guideline: Based on OECD Guideline 471.
- Test System: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain (e.g., WP2uvrA).
- Method: The plate incorporation method or pre-incubation method is used. The test substance, bacterial tester strains, and, in the case of metabolic activation, a liver homogenate (S9 mix) are combined and plated on a minimal glucose agar medium.
- Dose Levels: A range of concentrations of **Butyloctyl Salicylate** are tested, typically up to 5000 μ g/plate.

- Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).
- Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in a histidine-deficient medium) is counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies. **Butyloctyl Salicylate** was reported to be non-mutagenic in these assays.^[2]

In Vitro Genotoxicity: Chromosome Aberration Test

- Guideline: Based on OECD Guideline 473.
- Test System: Cultured human peripheral blood lymphocytes.
- Method: Lymphocyte cultures are treated with the test substance at various concentrations for a short duration. The cells are then cultured for a period to allow for cell division. A mitotic inhibitor (e.g., colcemid) is added to arrest the cells in metaphase. The cells are then harvested, fixed, and stained, and the chromosomes are examined microscopically for structural aberrations (e.g., breaks, deletions, exchanges).
- Metabolic Activation: The test is conducted both with and without an S9 metabolic activation system.
- Evaluation: The frequency of cells with chromosomal aberrations is determined and compared to concurrent negative and positive controls. **Butyloctyl Salicylate** was found to be non-clastogenic in this assay.^[2]

Data Gaps

Reproductive and Developmental Toxicity

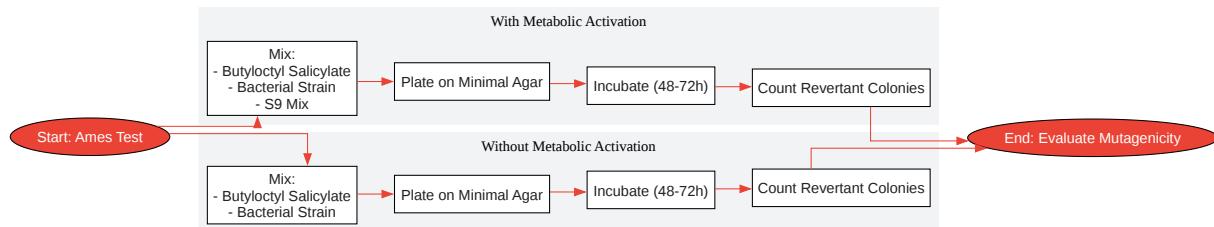
There are no specific reproductive or developmental toxicity studies available for **Butyloctyl Salicylate**. The potential for such effects is often inferred from data on salicylic acid and other salicylates, which have been shown to cause reproductive and developmental toxicity in animals at high doses.^[1] However, the relevance of these findings to **Butyloctyl Salicylate**, particularly at the exposure levels expected from its intended uses, requires careful consideration and may warrant further investigation if high systemic exposure is anticipated.

Carcinogenicity

No long-term carcinogenicity studies on **Butyloctyl Salicylate** have been identified. The genotoxicity profile of **Butyloctyl Salicylate** is negative, which provides some reassurance regarding its carcinogenic potential. Carcinogenicity data on a related substance, Methyl Salicylate, from a mouse skin-painting study and a mouse pulmonary tumor system were also negative.[4]

Visualizations

Experimental Workflow Diagrams


[Click to download full resolution via product page](#)

Acute Oral Toxicity Study Workflow

[Click to download full resolution via product page](#)

Skin Sensitization (GPMT) Workflow

[Click to download full resolution via product page](#)

Ames Test Experimental Workflow

Conclusion

Based on the available preclinical data, **Butyloctyl Salicylate** demonstrates a favorable safety profile with respect to acute toxicity, repeated dose toxicity (at lower doses), genotoxicity, and skin sensitization. Mild to moderate skin and minimal eye irritation potential has been noted at high concentrations, indicating that formulation considerations are important. The primary data gaps in its toxicological profile are the absence of specific studies on carcinogenicity and reproductive and developmental toxicity. Risk assessments for these endpoints currently rely on data from the broader class of salicylates. This technical guide provides a foundational understanding of the preclinical toxicology of **Butyloctyl Salicylate** to aid in its safe handling and application in product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tga.gov.au [tga.gov.au]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Safety assessment of Salicylic Acid, Butyloctyl Salicylate, Calcium Salicylate, C12-15 Alkyl Salicylate, Capryloyl Salicylic Acid, Hexyldecyl Salicylate, Isocetyl Salicylate, Isodecyl Salicylate, Magnesium Salicylate, MEA-Salicylate, Ethylhexyl Salicylate, Potassium Salicylate, Methyl Salicylate, Myristyl Salicylate, Sodium Salicylate, TEA-Salicylate, and Tridecyl Salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Toxicological Profile of Butyloctyl Salicylate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049012#toxicological-profile-of-butyloctyl-salicylate-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com